DC-LC3in-D5
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Overview
Description
DC-LC3in-D5 is a chemical compound known for its role as an autophagy inhibitor. It functions by attenuating the lipidation of the microtubule-associated protein 1A/1B light chain 3 (LC3B), thereby disrupting the autophagy process. This compound has shown potential in scientific research, particularly in the fields of cancer and antiviral studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DC-LC3in-D5 involves the covalent modification of the LC3 protein at the lysine 49 position. The synthetic route includes the preparation of a small molecule modulator that selectively binds to LC3A/B proteins. The reaction conditions typically involve the use of HeLa cells and activity-based protein profiling (ABPP) assays to evaluate the covalent reactivity and selectivity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for scientific research purposes and is typically synthesized in specialized laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: DC-LC3in-D5 primarily undergoes covalent binding reactions with LC3B proteins. It does not typically participate in oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include solvents like dimethyl sulfoxide (DMSO) and various buffers to maintain the pH and ionic strength of the reaction environment. The conditions often involve incubation at specific temperatures and durations to ensure optimal binding and reactivity .
Major Products Formed: The major product formed from the reaction of this compound with LC3B proteins is a covalently modified LC3B protein, which results in the inhibition of autophagy .
Scientific Research Applications
DC-LC3in-D5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the covalent modification of proteins and the inhibition of autophagy.
Biology: Employed in research to understand the role of autophagy in cellular processes and diseases.
Medicine: Investigated for its potential in cancer therapy and antiviral treatments, particularly in inhibiting the replication of hepatitis C virus (HCV).
Industry: Utilized in the development of new therapeutic agents targeting autophagy-related pathways .
Mechanism of Action
DC-LC3in-D5 exerts its effects by binding to the LC3B protein and disrupting its interaction with lipidation processes. This inhibition prevents the formation of autophagic vesicles and the subsequent degradation of autophagic substrates. The molecular target of this compound is the lysine 49 residue on the LC3B protein, which is crucial for its lipidation and autophagy functions .
Comparison with Similar Compounds
DC-LC3in-D5 is unique in its high selectivity and covalent binding to LC3B proteins. Similar compounds include:
DC-LC3in: A precursor to this compound, also targeting LC3B but with lower potency.
GABARAP: Another autophagy-related protein that can be targeted by similar covalent inhibitors.
GABARAPL1 and GABARAPL2: Proteins with similar functions to LC3B, often studied in conjunction with LC3B inhibitors.
This compound stands out due to its potent covalent reactivity and selectivity, making it a valuable tool for autophagy research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22Cl2N2O3 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H22Cl2N2O3/c20-16-3-1-2-14(19(16)21)13-10-17(24)15(18(25)11-13)12-22-4-5-23-6-8-26-9-7-23/h1-3,12-13,24H,4-11H2 |
InChI Key |
IYDBJXOPTZDWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN=CC2=C(CC(CC2=O)C3=C(C(=CC=C3)Cl)Cl)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.